methyl 3-(3-ethoxy-3-oxopropanamido)thiophene-2-carboxylate
Overview
Description
Methyl 3-(3-ethoxy-3-oxopropanamido)thiophene-2-carboxylate is a thiophene derivative with the molecular formula C11H13NO5S. This compound is part of a class of heterocyclic compounds known for their diverse applications in medicinal chemistry and material science .
Mechanism of Action
Target of Action
Methyl 3-(3-ethoxy-3-oxopropanamido)thiophene-2-carboxylate is a thiophene derivative . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Other thiophene derivatives have been shown to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives have been shown to interact with various biochemical pathways, leading to a range of effects .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption .
Result of Action
Other thiophene derivatives have been shown to have a range of effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-ethoxy-3-oxopropanamido)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with ethoxy and oxopropanamido groups. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions.
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale condensation reactions using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-ethoxy-3-oxopropanamido)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
Methyl 3-(3-ethoxy-3-oxopropanamido)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene used as a nonsteroidal anti-inflammatory drug.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Tipepidine: A thiophene derivative used as an antitussive agent
Uniqueness
Methyl 3-(3-ethoxy-3-oxopropanamido)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 3-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-3-17-9(14)6-8(13)12-7-4-5-18-10(7)11(15)16-2/h4-5H,3,6H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCSMUFZKQUERN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=C(SC=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.